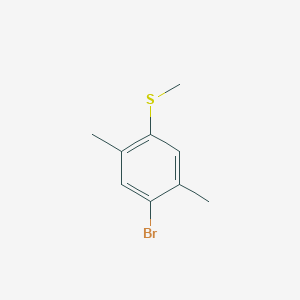
9-(3-Bromo-4-iodophenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Bromo-4-iodophenyl)-9H-carbazole (BIPC) is an organic compound belonging to the family of carbazoles. It is a heterocyclic compound with a fused five-membered ring system consisting of three nitrogen atoms, one bromine atom, and one iodine atom. BIPC has a wide range of applications in scientific research, including drug development, biochemistry, and physiology. In
Wissenschaftliche Forschungsanwendungen
9-(3-Bromo-4-iodophenyl)-9H-carbazole has a variety of applications in scientific research. It is used in the development of new drugs, as it can be used as a scaffold to synthesize a variety of bioactive compounds. It has also been used to study the mechanism of action of drugs and to understand the biochemical and physiological effects of drugs on the body. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been used in the study of protein-protein interactions, as it can be used to label proteins and monitor their interactions. In addition, 9-(3-Bromo-4-iodophenyl)-9H-carbazole has been used in the study of enzyme activities, as it can be used to label enzymes and monitor their activities.
Wirkmechanismus
The mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is not completely understood. However, it is believed that the bromine and iodine atoms of 9-(3-Bromo-4-iodophenyl)-9H-carbazole interact with the active sites of proteins, enzymes, and other molecules, resulting in the inhibition or activation of their activities. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been shown to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
9-(3-Bromo-4-iodophenyl)-9H-carbazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been shown to have an inhibitory effect on the growth of various cancer cell lines. 9-(3-Bromo-4-iodophenyl)-9H-carbazole has also been shown to have neuroprotective and neuroregenerative effects, as well as an anti-depressant effect.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. It is also a stable compound, making it suitable for long-term storage. Furthermore, it has a wide range of applications and can be used to label a variety of molecules. However, there are also some limitations to the use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in laboratory experiments. It is not water-soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
Given the wide range of applications of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, development of new drugs based on 9-(3-Bromo-4-iodophenyl)-9H-carbazole scaffolds, and further study of the biochemical and physiological effects of 9-(3-Bromo-4-iodophenyl)-9H-carbazole. In addition, further research could be done on the use of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a labeling agent for proteins and enzymes, as well as its potential use in gene expression studies. Finally, further research could be done on the solubility of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in aqueous and organic solvents, as well as the development of new methods for its synthesis.
Synthesemethoden
9-(3-Bromo-4-iodophenyl)-9H-carbazole can be synthesized through a multi-step reaction involving the use of various reagents. The first step involves the reaction of 4-iodoaniline with bromine in dimethylformamide (DMF) to form 3-bromo-4-iodoaniline. This is followed by the reaction of 3-bromo-4-iodoaniline with 1-methyl-1H-indole-3-carbaldehyde in DMF to form 9-(3-bromo-4-iodophenyl)-9H-carbazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
9-(3-bromo-4-iodophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPGBSMBCWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromo-4-iodophenyl)-9H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

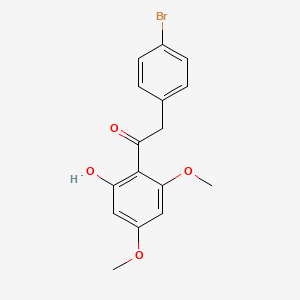

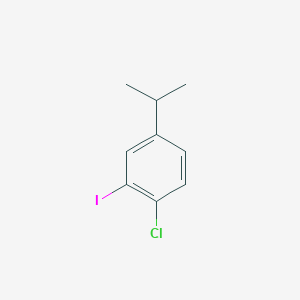

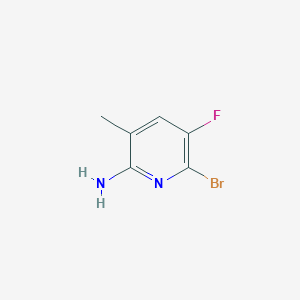
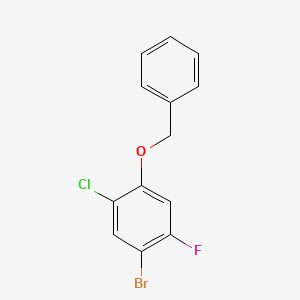
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

